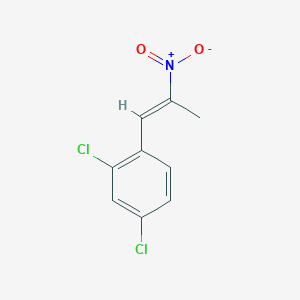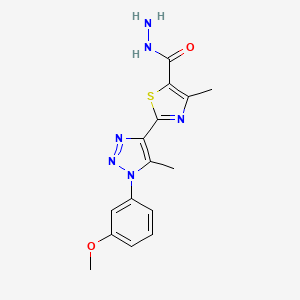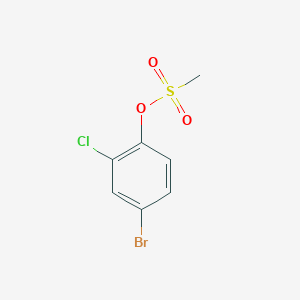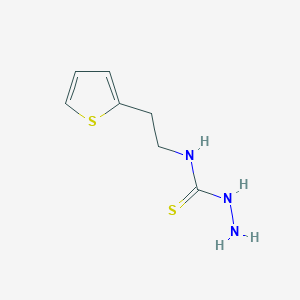![molecular formula C15H17ClN4OS B2637087 2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034303-29-0](/img/structure/B2637087.png)
2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a compound that belongs to the class of acetamides It features a 4-chlorophenyl group, a thiadiazole ring, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as thiosemicarbazide with a chlorinated compound under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.
Coupling Reactions: The final step involves coupling the 4-chlorophenyl group with the thiadiazole-piperidine intermediate using acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: The compound can be used as a tool to study biological pathways and molecular interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules used in various industrial processes.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The thiadiazole ring is known to interact with metal ions, which can influence the compound’s biological activity.
相似化合物的比较
Similar Compounds
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: This compound shares the thiadiazole ring and chlorophenyl group but differs in the presence of a morpholine ring instead of a piperidine ring.
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Similar in structure but with a morpholine ring and different substitution pattern.
Uniqueness
2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c16-12-3-1-11(2-4-12)9-15(21)18-13-5-7-20(8-6-13)14-10-17-22-19-14/h1-4,10,13H,5-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEDRZSRMSSFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=C(C=C2)Cl)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2637004.png)

![3-{3-[4-(benzoyloxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamido}benzoic acid](/img/structure/B2637009.png)

![2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide](/img/structure/B2637012.png)
![N,N'-bis[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]nonanediamide](/img/structure/B2637014.png)
![N-[cyano(cyclohexyl)methyl]pent-4-enamide](/img/structure/B2637015.png)


![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2637019.png)


![4-(5-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine](/img/structure/B2637023.png)
![N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2637025.png)
